Cysteamine Bitartrate

Pharmacokinetics bioequivalence cystinosis

Cysteamine bitartrate is the FDA reference listed drug salt form for both immediate-release (Cystagon) and delayed-release (Procysbi) cysteamine products, making it the default choice for ANDA development. The bitartrate purification pathway uniquely reduces the pharmacologically inactive cystamine impurity to ≤0.2% (versus 2–2.5% in hydrochloride), ensuring accurate active moiety dosing and compliance with ICH Q3A. Defined polymorphic Forms L1 and L2, with distinct PXRD signatures, enable rigorous solid-state characterization and formulation control. Critically, this salt is the demonstrated substrate for enteric-coated, delayed-release microbead technology that achieves therapeutic WBC cystine control with q12h dosing, a ~40% total daily dose reduction, and 26% lower halitosis biomarker. Procure for IR/DR capsule development targeting improved pediatric compliance.

Molecular Formula C6H13NO6S
Molecular Weight 227.24 g/mol
Cat. No. B7771335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCysteamine Bitartrate
Molecular FormulaC6H13NO6S
Molecular Weight227.24 g/mol
Structural Identifiers
SMILESC(CS)N.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C4H6O6.C2H7NS/c5-1(3(7)8)2(6)4(9)10;3-1-2-4/h1-2,5-6H,(H,7,8)(H,9,10);4H,1-3H2/t1-,2-;/m1./s1
InChIKeyNSKJTUFFDRENDM-ZVGUSBNCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cysteamine Bitartrate: FDA-Approved Cystine-Depleting Agent for Nephropathic Cystinosis — Procurement and Selection Guide


Cysteamine bitartrate (CAS 27761-19-9, MW 227.24) is the bitartrate salt of the aminothiol cysteamine (mercaptamine), an FDA-approved cystine-depleting agent indicated for the management of nephropathic cystinosis in children and adults [1]. It functions by undergoing a disulfide exchange reaction with intralysosomal cystine, generating cysteine and a cysteine-cysteamine mixed disulfide that can exit the lysosome via the intact lysine transporter [1]. The bitartrate salt form was specifically developed as an alternative to cysteamine hydrochloride, which has an unpleasant taste and odor that negatively impacts patient compliance [2]. Cysteamine bitartrate is commercially available as immediate-release capsules (Cystagon®, 50 mg and 150 mg cysteamine free base equivalents, dosed every 6 hours) and as delayed-release enteric-coated capsules (Procysbi®, dosed every 12 hours) [1][3].

Why Cysteamine Bitartrate Cannot Be Simply Interchanged with Other Cysteamine Salts: Formulation, Regulatory, and Purity Considerations


Although cysteamine hydrochloride, cysteamine bitartrate, and sodium phosphocysteamine exhibit pharmacokinetic bioequivalence when administered as immediate-release oral formulations [1], the choice of salt form carries irreversible consequences for downstream formulation development, regulatory approval pathway, and product quality. The bitartrate salt is the reference listed drug salt form for both FDA-approved immediate-release (Cystagon®) and delayed-release (Procysbi®) cysteamine products, creating a regulatory anchor that makes salt-form substitution a non-trivial pharmaceutical development exercise . Critically, the bitartrate salt serves as the substrate for enteric-coated, delayed-release microbead formulations that enable twice-daily dosing — a formulation strategy not demonstrated with equivalent regulatory success using the hydrochloride or phosphocysteamine salts [2]. Furthermore, the purification pathway through the bitartrate salt enables a demonstrably lower cystamine (inactive disulfide impurity) content compared to commercially available cysteamine hydrochloride starting material, directly impacting pharmaceutical acceptability [3].

Quantitative Differentiation Evidence for Cysteamine Bitartrate: Head-to-Head Data Against Comparator Salt Forms and Formulations


Pharmacokinetic Bioequivalence of Cysteamine Bitartrate, Hydrochloride, and Phosphocysteamine in Healthy Volunteers Establishes Interchangeable Systemic Exposure

In a double-blind, Latin-square, three-period crossover study in 18 healthy adult male volunteers, no statistically significant differences were observed in relative bioavailability among cysteamine hydrochloride, cysteamine bitartrate, and sodium phosphocysteamine following single oral doses. The geometric mean AUC(0,∞) values were 169±51, 173±49, and 158±46 µmol·L⁻¹·h respectively; Cmax values were 66±25.5, 63±20, and 59±12 µmol·L⁻¹; and median tmax values were 0.88 h, 0.88 h, and 1.25 h. Bioequivalence statistics (90% confidence intervals) demonstrated that Cmax was the only pharmacokinetic parameter showing non-equivalence: the 90% CI for Cmax relative ratios to cysteamine hydrochloride were [74.2–124.2] for cysteamine bitartrate and [75.6–105.8] for phosphocysteamine, both falling within the standard 80–125% bioequivalence boundary [1]. The study concluded that all three salt forms are fairly bioequivalent and have similar gastric tolerance profiles in healthy volunteers [1]. This evidence establishes that from a systemic exposure standpoint, the three salts are interchangeable as immediate-release oral formulations, making the bitartrate a pharmacokinetically validated alternative to the hydrochloride for oral dosing.

Pharmacokinetics bioequivalence cystinosis salt-form comparison oral bioavailability

Enteric-Coated Cysteamine Bitartrate vs. Immediate-Release: Extended Tmax, Reduced Cmax, and Twice-Daily Dosing Enablement

Two independent studies directly compared the pharmacokinetics of enteric-coated (EC) cysteamine bitartrate with immediate-release (IR) cysteamine bitartrate. In a 2023 study of 17 IR-cysteamine and 6 EC-cysteamine cystinosis patients, EC-cysteamine showed a significantly lower Cmax (20.4±7.64 vs. 74.55±45.70 µmol/L; p=0.002) and a longer, though not statistically significantly different, Tmax (120±70.36 vs. 75.88±23.99 min; p=0.104) [1]. The AUC after one dose was approximately halved with EC (4,792 vs. 9,991), and the 24-hour AUC was approximately fourfold lower (9,584 vs. 39,964), consistent with attenuated but prolonged systemic exposure [1]. In a complementary 2010 pilot PK study in six healthy adults, the non-enteric-coated bitartrate (450 mg) tmax was 75±19 min versus 220±74 min for the enteric-coated formulation (p=0.001), confirming a delay of approximately 145 minutes in peak plasma concentration [2]. These PK shifts are the mechanistic basis for reducing dosing frequency from every 6 hours (IR) to every 12 hours (EC) while maintaining therapeutic WBC cystine depletion and reducing peak-concentration-driven gastrointestinal side effects [1][3].

Enteric-coated formulation delayed-release Tmax Cmax dosing frequency cystinosis

RP103 (Procysbi®) Phase 3 Non-Inferiority Trial: Equivalent WBC Cystine Control at Reduced Total Daily Dose and Twice-Daily Dosing vs. Cystagon®

A randomized, controlled, crossover Phase 3 clinical trial (RP103-03) compared delayed-release cysteamine bitartrate (RP103/Procysbi®, dosed q12h) to immediate-release cysteamine bitartrate (Cystagon®, dosed q6h) in 43 cystinosis patients aged 6–26 years. The primary endpoint was non-inferiority of WBC cystine levels. Mean peak WBC cystine levels were 0.62±0.05 nmol ½-cystine/mg protein for RP103 versus 0.54±0.05 nmol ½-cystine/mg protein for Cystagon®, with a mean difference of 0.08 nmol ½-cystine/mg protein (95.8% CI: 0.00–0.16; one-sided p=0.021) [1]. This met the pre-specified non-inferiority margin of 0.3 nmol ½-cystine/mg protein (upper CI bound 0.16 < 0.3) [1]. The primary endpoint was achieved at a lower total daily dose of RP103 compared to Cystagon® [2]. In a separate long-term study (Dohil et al. 2010), twice-daily EC-cysteamine bitartrate given at approximately 60% of the previous IR daily dose (mean 25 vs. 47 mg/kg/day) maintained mean WBC cystine levels at 0.71 vs. 0.77 nmol ½-cystine/mg protein with no significant deterioration in renal or thyroid function over 10–27 months [3].

Phase 3 clinical trial non-inferiority WBC cystine dose reduction delayed-release PROCYSBI

Bitartrate Salt Conversion Enables Reduction of Pharmacologically Inactive Cystamine Impurity from ~2% to <0.2%

Cysteamine hydrochloride commercially available as a starting material typically contains approximately 2–2.5% cystamine (the disulfide oxidation product), a level that does not meet standard pharmaceutical acceptability requirements, as cystamine is pharmacologically inactive in cystine depletion and its presence reduces active pharmaceutical ingredient content [1]. A patented purification method demonstrates that cysteamine hydrochloride containing approximately 2% cystamine can be purified to yield cysteamine hydrochloride with >98% purity and cystamine content <0.2%, and that this purified hydrochloride can subsequently be converted into cysteamine bitartrate that maintains purity >98% and cystamine content <0.2% [1]. The purification process exploits the chemical conversion pathway through the bitartrate salt, which enables crystallization-based removal of the cystamine impurity that is otherwise difficult to separate due to its similar molecular weight and acid-base properties to cysteamine [1][2]. The bitartrate salt thus serves as a critical purification gateway: cysteamine bitartrate with >98% purity and <0.2% cystamine can be obtained directly from bitartrate starting material or via the hydrochloride-to-bitartrate conversion pathway [1].

Cystamine impurity purification bitartrate salt HPLC purity pharmaceutical quality

Delayed-Release Cysteamine Bitartrate Reduces Exhaled Dimethyl Sulphide (Halitosis Biomarker) by 26% vs. Immediate-Release Cysteamine Bitartrate

Halitosis caused by dimethyl sulphide (DMS) excretion in expired air is a well-characterized, compliance-limiting side effect of oral cysteamine therapy [1]. In a Phase 3b substudy of 20 cystinosis patients experiencing halitosis on immediate-release (IR) cysteamine bitartrate, patients received IR cysteamine (q6h) for three months, followed by a one-month dose adjustment period, and then transitioned to PROCYSBI® (delayed-release cysteamine bitartrate, q12h) for an additional three months [2]. Exhaled DMS concentration was measured and compared between the two treatment periods. Patients taking PROCYSBI® had a 26 percent reduction in exhaled dimethyl sulphide compared with patients taking immediate-release cysteamine [2]. This reduction is attributed to the lower peak plasma cysteamine concentrations (Cmax reduction of ~73%; see Evidence Item 2) and more sustained, flatter pharmacokinetic profile achieved with the delayed-release formulation, which reduces the substrate available for DMS generation [1][2].

Halitosis dimethyl sulphide breath odor patient compliance delayed-release PROCYSBI

Optimal Scientific and Industrial Application Scenarios for Cysteamine Bitartrate Based on Quantitative Differentiation Evidence


Immediate-Release Oral Capsule Formulation for Nephropathic Cystinosis (Cystagon® Reference Standard)

Cysteamine bitartrate is the salt form used in the FDA reference listed drug (Cystagon®) for immediate-release oral treatment of nephropathic cystinosis. The PK bioequivalence data [1] confirm that the bitartrate salt provides systemic cysteamine exposure equivalent to hydrochloride and phosphocysteamine salts, while its established regulatory approval pathway (FDA approval August 15, 1994) and Orange Book listing make it the default salt form for any abbreviated new drug application (ANDA) referencing Cystagon®. The immediate-release bitartrate capsules are indicated for q6h dosing for lifelong cystine-depleting therapy. Procurement of cysteamine bitartrate API for IR capsule development is supported by the combination of demonstrated bioequivalence, defined crystalline polymorph characterization (Forms L1 and L2 with distinct PXRD signatures), and a well-established impurity control pathway enabling cystamine levels <0.2% [2].

Delayed-Release Enteric-Coated Microbead Formulation for Improved Compliance (Procysbi® Model)

The most compelling differentiation of cysteamine bitartrate is its compatibility with enteric-coated, delayed-release microbead formulation technology. The Phase 3 clinical evidence demonstrates that DR cysteamine bitartrate (RP103/Procysbi®) achieves non-inferior WBC cystine control at q12h dosing compared to q6h IR dosing, with a mean WBC cystine difference of only 0.08 nmol ½-cystine/mg protein (95.8% CI 0.00–0.16) [3]. The PK differentiation is substantial: Cmax is reduced by ~73% (74.55→20.4 µmol/L), Tmax is extended from ~76 min to 120–220 min, and 24h AUC is approximately fourfold lower, yet therapeutic cystine depletion is maintained [4]. Critically, the DR formulation enables a ~40% reduction in total daily dose while preserving efficacy [5], and reduces the objective halitosis biomarker (exhaled DMS) by 26% [6]. This scenario supports procurement of cysteamine bitartrate for development of DR formulations targeting improved pediatric and adolescent compliance.

High-Purity API Sourcing for Pharmaceutical Manufacturing with Controlled Cystamine Impurity

For pharmaceutical manufacturers requiring cysteamine API that meets stringent purity specifications, the bitartrate salt offers a patent-documented purification advantage. Commercial cysteamine hydrochloride starting material typically contains ~2–2.5% cystamine impurity that is pharmacologically inactive and difficult to remove by conventional methods due to its physicochemical similarity to cysteamine [2]. The bitartrate purification pathway enables reduction of cystamine to <0.2% with overall purity >98%, meeting pharmaceutical acceptability requirements [2]. This impurity control is critical for: (a) accurate active moiety dosing, (b) minimizing batch-to-batch variability in formulation, (c) reducing oxidative degradation potential during storage, and (d) meeting ICH Q3A guidelines for impurity qualification in new drug substances. Procurement specifications for cysteamine bitartrate API should therefore mandate cystamine content ≤0.2% by HPLC, consistent with the demonstrated capability of the bitartrate salt purification process [2].

Research Applications Requiring Well-Characterized Crystalline Polymorphs for Solid-State Analysis

Cysteamine bitartrate has been characterized in two distinct crystalline polymorphic forms (L1 monohydrate and L2 anhydrous) with well-defined X-ray powder diffraction (PXRD) patterns [7]. Form L1 exhibits characteristic diffraction peaks at 10.36, 14.54, 17.23, 18.03, 19.24, 20.76, 21.20, 22.02, 23.37, 23.64, 27.71, 28.28, 29.26, 31.33, 32.84, 33.83, 35.51, and 36.74±0.2° 2θ; Form L2 (anhydrous) exhibits peaks at 7.4, 10.3, 11.0, 11.4, 14.4, 14.9, 18.6, 19.4, 20.1, 20.8, 21.9, 22.3, 22.5, and 23.5±0.2° 2θ [7]. The anhydrous L2 polymorph, obtained via a process yielding particularly fine particle size and good appearance [8], is relevant for solid-state characterization, dissolution testing, and formulation development studies where polymorph identity and stability must be rigorously controlled. This crystallographic characterization data, which is specific to the bitartrate salt form, supports research and quality control applications requiring definitive solid-state identification.

Quote Request

Request a Quote for Cysteamine Bitartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.